Fluoromethanol

Catalog No.
S1913396
CAS No.
420-03-1
M.F
CH3FO
M. Wt
50.032 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoromethanol

CAS Number

420-03-1

Product Name

Fluoromethanol

IUPAC Name

fluoromethanol

Molecular Formula

CH3FO

Molecular Weight

50.032 g/mol

InChI

InChI=1S/CH3FO/c2-1-3/h3H,1H2

InChI Key

RLWXXXHAQBWSPA-UHFFFAOYSA-N

SMILES

C(O)F

Canonical SMILES

C(O)F

Fluoromethanol (CAS 420-03-1) is the simplest α-fluoroalcohol, serving as a highly specialized reagent for the electrophilic introduction of the monofluoromethyl (-CH2F) group [1]. While structurally analogous to methanol, the substitution of a single hydrogen atom with fluorine fundamentally alters its stereoelectronic profile, inducing a strong generalized anomeric effect and significantly increasing the bond dissociation energy of the system [2]. Due to its extreme thermal lability, decomposing above -20 °C, fluoromethanol is rarely handled as a neat, room-temperature liquid; instead, it is typically generated in situ from stable precursors such as paraformaldehyde and hydrogen fluoride sources [3]. In procurement and material selection, it is prioritized by medicinal and synthetic chemists seeking to perform precise bioisosteric replacements—converting vulnerable hydroxymethyl groups into metabolically robust fluoromethyl moieties without the massive steric bulk of a trifluoromethyl group [1].

Attempting to substitute fluoromethanol with generic fluoromethylating agents (such as fluoromethyl iodide or chlorofluoromethane) or its unfluorinated analog (methanol) fails due to divergent reactivity, toxicity, and structural outcomes [1]. Methanol cannot provide the metabolic stability or the specific conformational preorganization—driven by a 4.0–5.0 kcal/mol gauche preference—required in modern drug design [2]. Conversely, while halofluoromethanes (CH2FX) can also introduce the -CH2F group, they are highly volatile, often ozone-depleting, and their synthesis frequently requires highly toxic metal fluorides, such as mercury(II) fluoride for CH2FI [1]. Generating fluoromethanol in situ circumvents the need to procure and handle these hazardous gases, offering a direct, atom-economical pathway for O-monofluoromethylation that is incompatible with generic substitution [1].

Conformational Preorganization via the Generalized Anomeric Effect

Fluoromethanol exhibits a pronounced generalized anomeric effect, where hyperconjugation (delocalization of the oxygen lone pair into the σ*(C-F) antibonding orbital) strictly dictates its 3D structure [1]. Computational and spectroscopic analyses reveal that the gauche conformer of fluoromethanol is 4.0–5.0 kcal/mol more stable than the anti conformer [1]. This is in stark contrast to methanol, which lacks this stereoelectronic restriction and freely rotates. This strict conformational preference allows medicinal chemists to preorganize drug molecules into bioactive conformations, reducing the entropic penalty upon target binding [1].

Evidence DimensionConformer stabilization energy (gauche vs. anti)
Target Compound DataGauche conformer is 4.0–5.0 kcal/mol more stable
Comparator Or BaselineMethanol (freely rotating, no anomeric stabilization)
Quantified Difference4.0–5.0 kcal/mol energetic preference for the gauche state
ConditionsComputational and gas-phase spectroscopic analysis

Enables the rational design of conformationally locked drug candidates, improving target binding affinity compared to flexible hydroxymethyl analogs.

Precursor Suitability and Reagent Handling Profile

For the electrophilic introduction of a -CH2F group, fluoromethanol provides a distinct operational advantage over traditional halofluoromethanes [1]. Fluoromethanol can be generated in situ directly from stable, easily procured precursors (paraformaldehyde and pyridinium poly(hydrogen fluoride)) and immediately trapped by nucleophiles[1]. In contrast, procuring and using fluoromethyl iodide (CH2FI) or chlorofluoromethane (CH2FCl) involves handling highly volatile, regulated gases, and the synthesis of CH2FI often requires highly toxic reagents like HgF2 [1]. By utilizing the in situ fluoromethanol pathway, chemists eliminate the need to isolate or transport these hazardous, low-boiling halocarbons [1].

Evidence DimensionReagent volatility and synthetic toxicity burden
Target Compound DataGenerated in situ from stable solid/liquid precursors
Comparator Or BaselineFluoromethyl iodide (requires toxic HgF2 synthesis, highly volatile)
Quantified DifferenceEliminates the requirement for toxic heavy-metal fluorinating agents and the handling of highly volatile halocarbon gases
ConditionsLaboratory-scale O-monofluoromethylation of alcohols and phenols

Drastically improves laboratory safety and processability by replacing the procurement of toxic, volatile halofluoromethanes with stable, bench-stable precursors.

Thermal Lability and Cryogenic Processability

The procurement and handling of fluoromethanol are fundamentally dictated by its thermal lability [1]. Unlike methanol, which is stable at room temperature with a boiling point of 65 °C, fluoromethanol undergoes rapid 1,2-elimination at temperatures above -20 °C, decomposing into formaldehyde and hydrogen fluoride[1]. This low decomposition onset temperature mandates that any procurement of the isolated compound be strictly coupled with cryogenic storage and transport, or more commonly, that the procurement strategy shifts entirely to purchasing its stable in situ generation precursors [1].

Evidence DimensionDecomposition onset temperature
Target Compound DataRapid decomposition at > -20 °C
Comparator Or BaselineMethanol (Stable at > 65 °C)
Quantified Difference> 85 °C reduction in thermal stability threshold
ConditionsNeat compound or concentrated solutions

Forces a critical procurement decision: buyers must either invest in specialized cryogenic logistics or pivot to purchasing the in situ precursor kits.

Bioisosteric Metabolic Resistance via Enhanced Bond Dissociation Energy

When used as a bioisostere for a hydroxymethyl group, the fluoromethyl moiety derived from fluoromethanol significantly enhances a molecule's resistance to metabolic oxidation[1]. The presence of the highly electronegative fluorine atom, coupled with electron donation from the adjacent oxygen, increases the Bond Dissociation Energy (BDE) of the C-F bond to approximately 120 kcal/mol [1]. This is substantially higher than the typical C-H bond dissociation energy in a standard methoxy or hydroxymethyl group (~95–98 kcal/mol). This ~20–25 kcal/mol increase in BDE makes the resulting functional group highly recalcitrant to cytochrome P450-mediated oxidative cleavage[1].

Evidence DimensionBond Dissociation Energy (BDE)
Target Compound Data~120 kcal/mol (C-F bond in fluoromethoxy environments)
Comparator Or BaselineMethanol/Hydroxymethyl C-H bonds (~95–98 kcal/mol)
Quantified Difference~20–25 kcal/mol higher bond dissociation energy
ConditionsThermochemical analysis of the structural motif

Justifies the selection of fluoromethanol-derived bioisosteres in drug development to extend the pharmacokinetic half-life of drug candidates.

O-Monofluoromethylation in Drug Discovery

Used as the primary in situ reagent (generated from paraformaldehyde and HF sources) to convert phenols and alcohols into monofluoromethyl ethers, improving the lipophilicity and metabolic stability of lead compounds [1].

Conformationally Restricted Scaffold Synthesis

Employed when medicinal chemists need to exploit the anomeric effect to lock a molecule into a specific gauche conformation, reducing the entropic penalty during target-receptor binding[2].

Alternative to Ozone-Depleting Halocarbons

Utilized in synthetic workflows where the use of traditional electrophilic fluoromethylating agents (like CH2FCl or CH2FBr) is restricted due to environmental regulations or high toxicity, offering a safer in situ alternative [1].

Wikipedia

Fluoromethanol

Dates

Last modified: 02-18-2024

Explore Compound Types